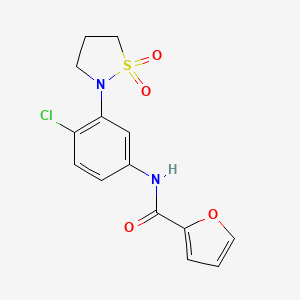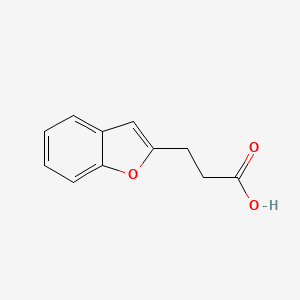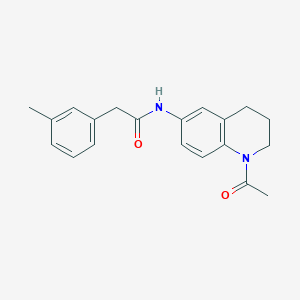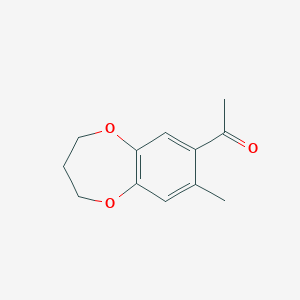
5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic ring that consists of three carbon atoms and two heteroatoms (one nitrogen atom and one oxygen atom) in consecutive positions .Chemical Reactions Analysis
The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid can be used to synthesize a series of isoxazole–Carboxamide derivatives .Wissenschaftliche Forschungsanwendungen
Quinazoline Antifolate Thymidylate Synthase Inhibitors
Research has explored quinazoline antifolate compounds as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. These compounds have been tested for their antitumor properties, suggesting a potential application of related compounds in cancer treatment. For instance, modifications to the quinazoline structure have resulted in compounds with enhanced potency in culture, suggesting that structural derivatives could be of interest for developing new antitumor agents (Marsham et al., 1989).
Potent 5-HT1B/1D Antagonists
A series of compounds, including N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, have been synthesized and evaluated as potent and selective 5-HT1B/1D antagonists. These findings underscore the potential therapeutic applications of similar compounds in neurological and psychiatric disorders (Liao et al., 2000).
Protein Kinase Inhibitors in Tumor Progression
Isoquinoline sulfonamide derivatives have been studied for their effects on tumor progression, specifically their ability to inhibit protein kinases involved in cancer cell metastasis. This research highlights the therapeutic potential of isoquinoline derivatives in managing cancer progression and metastasis (Blaya et al., 1998).
Water-soluble Quinazolin-4-one Antitumor Agents
Research on quinazolin-4-one derivatives has aimed at increasing aqueous solubility for in vivo evaluation, leading to compounds with significant cytotoxic activities. This approach to modifying drug-like properties could be relevant for enhancing the pharmacological profile of related chemical entities (Bavetsias et al., 2002).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
The synthesis of benzimidazo[2,1-a]isoquinolines with carboxamide side chains has been explored, revealing structure-activity relationships and cytotoxic activities against cancer cell lines. This research provides insights into the design of new anticancer agents based on isoquinoline scaffolds (Deady et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-8-25(22,23)20-7-6-13-4-5-15(10-14(13)11-20)18-17(21)16-9-12(2)24-19-16/h4-5,9-10H,3,6-8,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUAWJNYSLBWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)
![2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate](/img/structure/B2449523.png)



![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2449531.png)
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2449533.png)




![N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2449542.png)
![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)
